Indium (III) isopropoxide

Übersicht

Beschreibung

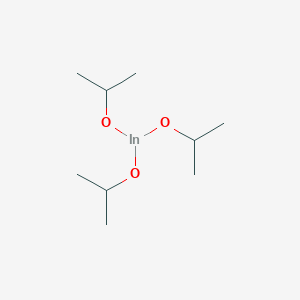

Indium(III) isopropoxide is an organometallic compound with the chemical formula

In(OCH(CH3)2)3

. It is a light yellow to yellow solid that is primarily used as a precursor in the synthesis of indium-containing materials and as a catalyst in various chemical reactions. This compound is notable for its role in the preparation of indium oxide films and its application in hydrogen transfer reactions.Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indium(III) isopropoxide can be synthesized through the reaction of indium trichloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically proceeds as follows:

InCl3+3NaOCH(CH3)2→In(OCH(CH3)2)3+3NaCl

This reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process.

Industrial Production Methods: On an industrial scale, the production of indium(III) isopropoxide involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving the desired product quality.

Analyse Chemischer Reaktionen

Reaktionstypen: Indium(III)-Isopropoxid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser hydrolysiert Indium(III)-Isopropoxid zu Indiumhydroxid und Isopropanol.

Thermische Zersetzung: Beim Erhitzen zersetzt es sich zu Indiumoxid und Isopropanol.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser oder Feuchtigkeit in der Luft können die Hydrolyse initiieren.

Thermische Zersetzung: Für die thermische Zersetzung sind erhöhte Temperaturen erforderlich.

Hauptprodukte:

Oxidation: Aldehyde und Ketone sind die Hauptprodukte.

Hydrolyse: Indiumhydroxid und Isopropanol.

Thermische Zersetzung: Indiumoxid und Isopropanol.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Indium (III) isopropoxide serves as an effective catalyst in several chemical reactions:

- Hydrogen Transfer Reactions : It has been investigated for its role in hydrogen transfer reactions, facilitating selective transformations such as the conversion of benzylic alcohols into aldehydes or ketones via Oppenauer oxidation. This reaction showcases its potential as a non-toxic alternative to traditional transition metal catalysts .

- Grafting on Supports : Research has demonstrated that this compound can be grafted onto mesoporous supports like SBA-15, enhancing its catalytic properties while maintaining high stability and reusability. This method allows for the development of heterogeneous catalysts that retain the activity of their homogeneous counterparts .

Nanomaterials Synthesis

This compound is instrumental in the synthesis of various indium-based nanomaterials:

- Indium Oxide Nanoparticles : The compound decomposes to form indium oxide nanoparticles, which are utilized in electronic devices due to their unique electrical and optical properties. These nanoparticles are crucial for applications in sensors, displays, and photovoltaic cells .

- Thin Film Technology : this compound acts as a precursor for depositing indium oxide thin films. These films are essential in optoelectronic devices such as transparent conductive oxides, which are widely used in touchscreens and solar cells .

Sensor Development

The compound's properties make it suitable for sensor applications:

- Chemical Sensors : this compound-based materials have been explored for use in chemical sensors due to their sensitivity and selectivity towards various analytes. The incorporation of indium oxide enhances the performance of these sensors by improving their response time and detection limits .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with similar organometallic compounds can be insightful:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Indium (III) chloride | InCl₃ | Commonly used as a precursor for indium-based materials. |

| Indium (III) acetate | C₄H₇InO₃ | More soluble than this compound; used as a catalyst in organic reactions. |

| Gallium (III) isopropoxide | C₉H₂₁GaO₃ | Similar structure; used in analogous catalytic applications. |

| Aluminum (III) isopropoxide | C₉H₂₁AlO₃ | Exhibits similar reactivity patterns but less commonly used than indium analogs. |

This compound stands out due to its specific catalytic properties and lower toxicity compared to some other metal-based catalysts, making it a valuable compound in both academic research and industrial applications.

Wirkmechanismus

Indium(III) isopropoxide can be compared with other metal alkoxides such as aluminum isopropoxide and titanium isopropoxide:

Aluminum Isopropoxide: Similar in its use as a catalyst in organic synthesis but differs in its reactivity and the types of reactions it catalyzes.

Titanium Isopropoxide: Widely used in the synthesis of titanium dioxide and as a catalyst in organic reactions, but with different catalytic properties and applications.

Uniqueness: Indium(III) isopropoxide is unique due to its specific catalytic properties in hydrogen transfer reactions and its role as a precursor for indium oxide films, which are crucial in advanced material applications .

Vergleich Mit ähnlichen Verbindungen

Indium(III)-Isopropoxid kann mit anderen Metallalkoxiden wie Aluminiumisopropoxid und Titanisopropoxid verglichen werden:

Aluminiumisopropoxid: Ähnlich in seiner Verwendung als Katalysator in der organischen Synthese, unterscheidet sich jedoch in seiner Reaktivität und den Arten von Reaktionen, die es katalysiert.

Titanisopropoxid: Weit verbreitet in der Synthese von Titandioxid und als Katalysator in organischen Reaktionen, jedoch mit unterschiedlichen katalytischen Eigenschaften und Anwendungen.

Einzigartigkeit: Indium(III)-Isopropoxid ist aufgrund seiner spezifischen katalytischen Eigenschaften bei Wasserstofftransferreaktionen und seiner Rolle als Vorläufer für Indiumoxidfilme, die in fortschrittlichen Materialanwendungen von entscheidender Bedeutung sind, einzigartig .

Ähnliche Verbindungen:

- Aluminiumisopropoxid

- Titanisopropoxid

- Zinkisopropoxid

Indium(III)-Isopropoxid zeichnet sich durch seine spezifischen Anwendungen bei der Synthese von indiumhaltigen Materialien und seine katalytische Effizienz bei Wasserstofftransferreaktionen aus.

Biologische Aktivität

Indium (III) isopropoxide, with the chemical formula C₉H₂₁InO₃, is an organometallic compound that has garnered attention for its diverse applications, particularly in materials science and catalysis. However, its biological activity, including toxicity and potential therapeutic effects, remains an area of ongoing research. This article reviews the available literature on the biological activity of this compound, emphasizing its toxicological profile, potential therapeutic applications, and catalytic properties.

This compound is characterized by its low melting point and ability to form stable complexes with various ligands. It exhibits properties similar to other indium compounds, such as indium oxide and indium tin oxide, which are commonly used in electronic applications. The compound's structure allows it to act as a Lewis acid, facilitating reactions with nucleophiles in organic synthesis.

Toxicological Profile

The biological activity of indium compounds varies significantly based on their chemical form. This compound is considered less toxic than some other indium compounds but still poses health risks upon exposure.

Toxicity Studies

Potential Therapeutic Applications

This compound has been explored for various applications beyond toxicity concerns:

- Catalytic Activity : this compound has shown promise as a catalyst in organic reactions. For example, it has been utilized in Meerwein–Ponndorf–Verley reductions, facilitating the conversion of ketones to alcohols under mild conditions . Its effectiveness in catalyzing reactions involving a range of functional groups makes it a valuable compound in synthetic organic chemistry.

- Nanotechnology : The compound's ability to form stable nanoparticles opens avenues for biomedical applications, including drug delivery systems and imaging agents. Research into the biocompatibility of indium nanoparticles suggests potential use in medical diagnostics and therapeutics.

Case Study 1: Inhalation Toxicity Assessment

A study conducted on rats exposed to indium phosphide via inhalation demonstrated significant pulmonary inflammation and tumor development over a two-year period. This highlights the need for careful assessment of inhalation risks associated with various indium compounds .

Case Study 2: Catalytic Efficacy

In a study investigating the catalytic properties of SBA-15-grafted indium tri-isopropoxide, researchers found that this compound effectively catalyzed chemoselective reductions, showcasing its utility in green chemistry practices .

Summary Table of Biological Activity

| Property | This compound |

|---|---|

| Chemical Formula | C₉H₂₁InO₃ |

| Toxicity | Moderate; potential respiratory irritant |

| Biokinetics | Accumulates in lungs and kidneys; slow clearance |

| Catalytic Applications | Effective in organic synthesis reactions |

| Potential Therapeutic Uses | Nanotechnology applications; drug delivery systems |

Eigenschaften

IUPAC Name |

indium(3+);propan-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZUSPADPSOQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[In+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21InO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721311 | |

| Record name | Indium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118240-53-2, 38218-24-5 | |

| Record name | Indium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38218-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.